molecular formula C6H5N5O2 B12569180 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine CAS No. 189756-88-5

5-Methyl-6-nitrotetrazolo[1,5-a]pyridine

Cat. No.: B12569180
CAS No.: 189756-88-5
M. Wt: 179.14 g/mol
InChI Key: XIUGVTIQNNUMAX-UHFFFAOYSA-N
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Description

5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine. The reaction mixture is maintained at reflux for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitrotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-methyl-6-aminotetrazolo[1,5-a]pyridine, while substitution of the methyl group could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-6-nitrotetrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine and its derivatives involves interaction with specific molecular targets, such as adenosine receptors. The nitro group in the compound can mimic nitrogen atoms in triazine rings, allowing it to bind to these receptors and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

189756-88-5

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

5-methyl-6-nitrotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H5N5O2/c1-4-5(11(12)13)2-3-6-7-8-9-10(4)6/h2-3H,1H3

InChI Key

XIUGVTIQNNUMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NN=NN12)[N+](=O)[O-]

Origin of Product

United States

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